The compound can be synthesized through various organic chemistry methods, often involving reactions that utilize thiazole derivatives as starting materials. Its synthesis and evaluation have been documented in several scientific studies, indicating its relevance in pharmaceutical chemistry and medicinal applications.
2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine is classified under:
The synthesis of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine typically involves multi-step organic reactions. One common method includes:
The synthesis may utilize reagents such as:
The molecular structure of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine features:
Key structural data includes:
The compound can participate in several chemical reactions including:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and selectivity. The use of catalysts may also enhance reaction efficiency.
The mechanism of action for 2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine is not fully elucidated but may involve:
Research indicates that compounds with similar structures exhibit significant biological activities such as antimicrobial and anti-inflammatory effects, suggesting potential therapeutic applications for this compound.
While specific data for this compound might be limited, general properties include:
Relevant chemical properties include:
2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine has potential applications in:
2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine (CAS: 1866792-19-9) exemplifies the strategic integration of thiazole pharmacophores into bioactive scaffolds. Its molecular architecture (C₈H₁₄N₂OS; MW: 186.27 g/mol) features a 1,3-thiazole ring substituted at the 5-position with a β-methoxyethylamine side chain, enhancing conformational flexibility while retaining electronic properties critical for molecular recognition [1] [3]. The thiazole moiety’s sulfur and nitrogen atoms confer distinct electronic characteristics, including a π-electron-deficient system that facilitates hydrogen bonding and dipole-dipole interactions with biological targets [7]. This compound’s SMILES notation (NCC(C₁=C(C)N=C(C)S₁)OC) underscores the presence of a hydrogen-bond donor (amine) and acceptor (thiazole nitrogen), enabling dual-point binding in enzyme active sites [3].
The dimethyl group at the thiazole 2-position enhances lipophilicity (logP ≈ 1.2), promoting membrane permeability—a property validated in blood-brain barrier-penetrant aminothiazole analogs [10]. This structural motif aligns with broader trends in heterocyclic drug design, where thiazoles serve as bioisosteres for phenyl or pyridyl rings to optimize solubility, metabolic stability, and target affinity [7]. For example, in kinase inhibitors like dasatinib, thiazole nitrogen participates in key hinge-region interactions, a role potentially replicated by this compound’s scaffold [7].
Table 1: Key Chemical Properties of 2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine
Property | Value |
---|---|
CAS Registry Number | 1866792-19-9 |
Molecular Formula | C₈H₁₄N₂OS |
Molecular Weight | 186.27 g/mol |
SMILES | NCC(C₁=C(C)N=C(C)S₁)OC |
Storage Conditions | -20°C (cold-chain transportation) |
GHS Precautionary Statements | Handling precautions apply |
Thiazole chemistry originated with the Hantzsch synthesis (1889), enabling efficient construction of thiazole cores from α-halo carbonyls and thioamides [7]. Early applications focused on natural products (e.g., vitamin B1), but the 1930s–1940s saw sulfathiazole emerge as a pivotal antibacterial, highlighting thiazole’s scaffold versatility [7]. The 1980s marked a shift toward targeted therapies: compounds like niridazole (antischistosomal) and fentiazac (NSAID) exploited thiazole’s ability to modulate inflammatory pathways [7].
The 2000s witnessed rational drug design incorporating thiazoles, exemplified by kinase inhibitors (dasatinib) and antivirals (ritonavir). These agents leveraged thiazole’s capacity for:
2-(Dimethyl-1,3-thiazol-5-yl)-2-methoxyethan-1-amine represents a modern iteration, where the methoxyethylamine side chain introduces conformational mobility absent in rigid biaryl thiazoles. This flexibility may enhance binding to allosteric sites, as observed in prion protein inhibitors where similar side chains improved EC₅₀ values by >20-fold [10]. Patent literature (e.g., US10174016B2) further confirms thiazole-5-yl derivatives as key intermediates in benzamide-based therapeutics targeting inflammatory and oncological pathways [2].
This compound’s primary research applications align with three objectives:
Synthetic Intermediate Development: Serve as a precursor for benzamide conjugates (e.g., US10174016B2) or thioglycosides, leveraging its amine group for acylations or nucleophilic substitutions [2] [4]. Recent work on 1-[(tetrazol-5-yl)methyl]indole antimicrobials demonstrates how analogous thiazole-amine scaffolds undergo coupling to generate bioactive hybrids [4].
Bioactivity Optimization: Address metabolic liabilities in lead compounds. For instance, β-methoxy groups in related scaffolds reduce cytochrome P450-mediated oxidation, as evidenced by improved microsomal stability (>80% remaining after 30 min vs. <50% for non-methoxy analogs) [5].
Central Nervous System (CNS) Drug Discovery: The compound’s logP (predicted ~1.5) and hydrogen-bond count (≤2) align with Lipinski’s CNS guidelines, supporting its use in neurological agents. Aminothiazoles like riluzole validate this application, showing that structural analogs achieve brain-to-plasma ratios >0.5 [7] [10].
Table 2: Structure-Activity Relationship (SAR) Insights from Analogous Thiazole-Amines
Structural Feature | Biological Impact | Reference Compound |
---|---|---|
5-Position alkyl substitution | ↑ Lipophilicity & membrane permeability | Riluzole (CNS bioavailability: >50%) |
Methoxyethylamine side chain | ↓ Metabolic clearance; ↑ solubility | Prion inhibitors (EC₅₀: 68–2133 nM) |
Dimethylthiazole core | Steric shielding of metabolic hotspots (e.g., C5) | PIKfyve inhibitors (IC₅₀: <10 nM) |
Current research gaps include:
Future work will focus on conjugating this scaffold to payloads (e.g., fluorophores or cytotoxic agents) for chemical biology applications, capitalizing on its synthetic tractability and favorable physicochemical profile [3] [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7